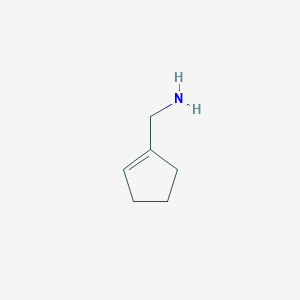

(环戊烯甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

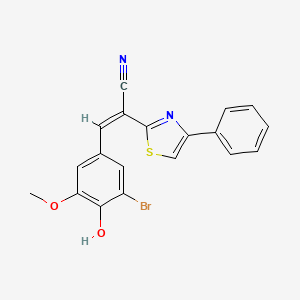

(Cyclopentenylmethyl)amine is an organic compound with the molecular formula C6H13N . It is a type of amine, which are organic compounds that structurally resemble ammonia, where one or more hydrogen atoms are replaced by organic substituents .

Synthesis Analysis

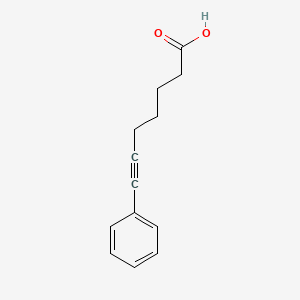

Amines can be synthesized in a single step by treatment of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent, a process called reductive amination . Another method involves the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of (Cyclopentenylmethyl)amine consists of a cyclopentane ring with a methylamine group attached . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

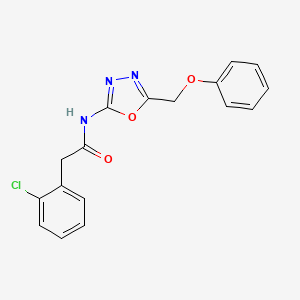

Amines, including (Cyclopentenylmethyl)amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis

Amines, including (Cyclopentenylmethyl)amine, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .科学研究应用

还原胺化的催化剂

- 催化活性:源自环戊烯甲基)胺的环戊胺已被用于环戊酮的还原胺化催化剂体系中。具体而言,Ru/Nb2O5 催化剂表现出有希望的性能,在温和条件下环戊胺产率达到 84%。这一过程对于生产用于农药、化妆品和药品的胺具有重要意义 (郭等人,2019)。

胺的合成

应变释放官能化:研究已经开发了胺、醇、硫醇、羧酸和其他杂原子的“环戊基化”方法。这一过程涉及在药物修饰的应变生物等排体的合成中使用环戊烯甲基胺衍生物 (Lopchuk 等人,2017)。

绿色化学合成:已经开发出一种绿色化学方法,在温和条件下合成胺,包括环戊胺。这涉及使用石墨烯共壳 Ni/NiO 纳米粒子作为催化剂,这证明了可持续且具有成本效益的胺生产的潜力 (Liu 等人,2020)。

生物基胺

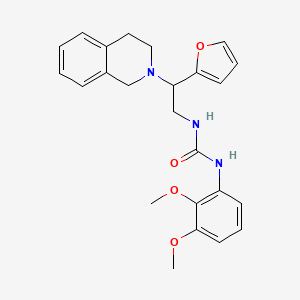

- 聚合物中的合成和应用:环戊烯甲基胺衍生物因其高反应性而被研究其作为生物基聚合物(例如聚酰胺)合成中单体的作用。研究重点是从各种生物质来源合成这些胺,用于材料化学应用 (Froidevaux 等人,2016)。

生物偶联技术

- 酰胺形成机理:在生物偶联中至关重要的酰胺形成机理已经使用环戊烯甲基胺进行了研究。这项研究提供了对反应机理和有利于生物偶联过程的条件的见解 (Nakajima 和 Ikada,1995)。

作用机制

Target of Action

(Cyclopentenylmethyl)amine is a type of amine compound. Amines are known to interact with various biological targets, including proteins and enzymes . .

Mode of Action

The mode of action of amines typically involves interactions with their targets, leading to changes in the targets’ functions

Biochemical Pathways

Amines are involved in various biochemical pathways. They play crucial roles in biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body

Result of Action

The molecular and cellular effects of a compound’s action depend on its interactions with its targets and the biochemical pathways it affects. Amines can have various effects, such as influencing cell growth and proliferation . .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For example, the presence of amines in the environment can lead to potential human exposure and health risks . .

安全和危害

未来方向

The use of amines, including (Cyclopentenylmethyl)amine, in the synthesis of pharmaceuticals and other organic compounds continues to be a topic of research. For example, the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines is a recent development . Additionally, the use of cyclopentyl methyl ether, a solvent with a good safety profile, in the synthesis of amines has been noted .

属性

IUPAC Name |

cyclopenten-1-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h3H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETWSVNAKWAOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopentenylmethyl)amine | |

CAS RN |

58714-98-0 |

Source

|

| Record name | (cyclopent-1-en-1-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2889529.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)

![1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2889540.png)

![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)